molecular formula C18H22N4O B4248644 [4-(Cyclopropylmethyl)piperazin-1-yl]-(2-pyrazol-1-ylphenyl)methanone

[4-(Cyclopropylmethyl)piperazin-1-yl]-(2-pyrazol-1-ylphenyl)methanone

Cat. No.: B4248644
M. Wt: 310.4 g/mol
InChI Key: NUDYSFQWFPXZRG-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a cyclopropylmethyl group and a benzoyl group containing a pyrazole moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclopropylmethyl)piperazin-1-yl]-(2-pyrazol-1-ylphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole moiety: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Attachment of the benzoyl group: The pyrazole derivative is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoyl-substituted pyrazole.

    Formation of the piperazine ring: The benzoyl-pyrazole compound is then reacted with piperazine under reflux conditions to form the desired piperazine derivative.

    Introduction of the cyclopropylmethyl group: The final step involves the alkylation of the piperazine nitrogen with cyclopropylmethyl bromide in the presence of a base.

    Formation of the trifluoroacetate salt: The compound is then treated with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Cyclopropylmethyl)piperazin-1-yl]-(2-pyrazol-1-ylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-(Cyclopropylmethyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperidine
  • **1-(Cyclopropylmethyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]morpholine

Uniqueness

1-(Cyclopropylmethyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroacetate group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(cyclopropylmethyl)piperazin-1-yl]-(2-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(21-12-10-20(11-13-21)14-15-6-7-15)16-4-1-2-5-17(16)22-9-3-8-19-22/h1-5,8-9,15H,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDYSFQWFPXZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C(=O)C3=CC=CC=C3N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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